

AG-494 off-target effects in cell signaling

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Compound of Interest		
Compound Name:	AG-494	
Cat. No.:	B1664427	Get Quote

AG-494 Technical Support Center

Welcome to the technical support center for **AG-494**. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential off-target effects of **AG-494** in cell signaling experiments.

Frequently Asked Questions (FAQs) Q1: I'm using AG-494 to inhibit EGFR, but I'm observing cell cycle arrest. Is this an expected off-target effect?

A: Yes, this is a documented off-target effect. While **AG-494** is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, it has also been shown to block the activation of Cyclin-Dependent Kinase 2 (Cdk2).[1][2] Cdk2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest. This effect on Cdk2 activation appears to be directly linked to **AG-494**'s ability to inhibit DNA synthesis.[2]

To confirm if the observed phenotype in your experiment is due to cell cycle arrest, you can perform a cell cycle analysis using flow cytometry.

Q2: My experimental results show significant apoptosis after AG-494 treatment. Is this solely due to EGFR inhibition?



A: The induction of apoptosis by **AG-494** is a complex process and may not be exclusively linked to EGFR inhibition. Studies have shown that **AG-494** can induce apoptosis through the intrinsic pathway. This involves the activation of caspase-9, the initiator caspase, and caspase-3, the effector caspase.[3][4] The activation of caspase-3 is a central event in the execution phase of apoptosis, leading to the cleavage of key cellular proteins like Poly (ADP-ribose) polymerase (PARP) and ultimately, cell death.[5][6]

While EGFR signaling promotes cell survival, and its inhibition can lead to apoptosis, the direct involvement of **AG-494** in caspase activation suggests a more intricate mechanism that could be considered an off-target or downstream consequence.

Q3: Are other receptor tyrosine kinases (RTKs) besides EGFR affected by AG-494?

A: Yes, **AG-494** is not strictly specific to EGFR. It is known to inhibit the autophosphorylation of other RTKs, although typically at higher concentrations than required for EGFR inhibition. Its inhibitory activity extends to ErbB2 (also known as HER2/neu) and Platelet-Derived Growth Factor Receptor (PDGF-R).[1] This cross-reactivity is important to consider when interpreting results, as inhibition of these other RTKs can trigger unintended effects on various signaling pathways.

Troubleshooting Guides Issue: Unexpected inhibition of cell proliferation or survival.

If you observe stronger-than-expected anti-proliferative or pro-apoptotic effects, it may be due to **AG-494**'s activity on multiple targets. This troubleshooting workflow can help you dissect the potential causes.





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Caption: Troubleshooting workflow for unexpected AG-494 experimental results.



Data Presentation

Table 1: Kinase Inhibition Profile of AG-494

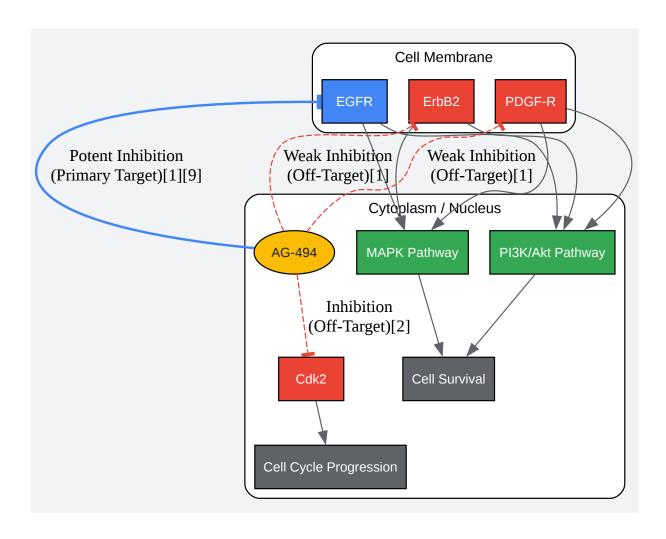
This table summarizes the half-maximal inhibitory concentrations (IC50) of **AG-494** against various kinases, providing a quantitative measure of its selectivity.

Target Kinase	IC50 Value (μM)	Reference
EGFR (Tyrosine Kinase Activity)	0.7	[1][7]
EGFR (Autophosphorylation)	1.1 - 1.2	[1][8]
ErbB2 (HER2/neu)	39	[1]
HER1-2	45	[1]
PDGF-R	6	[1]
EGF-dependent Cell Growth	6	[8]

Signaling Pathway Visualizations

The diagrams below illustrate the primary and off-target molecular interactions of AG-494.





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